1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with additional substituents such as a fluoro group at the 9th position, a methyl group at the 3rd position, and a phenyl group at the 5th position.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.
Industrial production methods for this compound may involve multicomponent reactions, where a mixture of aromatic amine, aromatic aldehyde, and pyrazolone is heated in a solvent like ethylene glycol . This approach allows for the efficient synthesis of the desired product with good yields.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar pyrazole-quinoline structure but differ in the position of the fused rings.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline ring but may have different substituents and biological activities.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl- lies in its specific substituents and the resulting biological activities, which may differ from those of similar compounds.
Properties
CAS No. |
824968-55-0 |
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Molecular Formula |
C17H12FN3 |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
9-fluoro-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12FN3/c1-10-15-17(21-20-10)14-12(8-5-9-13(14)18)16(19-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) |
InChI Key |
SVXSLJSUDVAURR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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